molecular formula C13H16N2S B15353111 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

Cat. No.: B15353111
M. Wt: 232.35 g/mol
InChI Key: YWJXAQBRTXKHCE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline is an organic compound featuring a thiazole ring, which is known for its diverse biological activities

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2,5-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

InChI

InChI=1S/C13H16N2S/c1-8-5-12(14)9(2)4-11(8)6-13-15-10(3)7-16-13/h4-5,7H,6,14H2,1-3H3

InChI Key

YWJXAQBRTXKHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)CC2=NC(=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Aniline Group: The thiazole derivative is then reacted with 2,5-dimethylaniline under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the aniline group, potentially leading to the formation of dihydrothiazole derivatives or aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole or aniline derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Scientific Research Applications

2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]phenol
  • 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]benzaldehyde

Uniqueness

2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines

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